molecular formula C₂₀H₁₅D₆N₃O₃ B1141028 Zolpidem-d6 6-Carboxylic Acid Methyl Ester CAS No. 1215767-20-6

Zolpidem-d6 6-Carboxylic Acid Methyl Ester

Cat. No.: B1141028
CAS No.: 1215767-20-6
M. Wt: 357.44
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Description

Zolpidem-d6 6-Carboxylic Acid Methyl Ester is a deuterium-labeled derivative of Zolpidem, a well-known sedative-hypnotic medication used primarily for the treatment of insomnia. The compound is characterized by the presence of six deuterium atoms, which replace six hydrogen atoms in the molecule. This labeling makes it particularly useful in various scientific research applications, including pharmacokinetic studies and metabolic research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zolpidem-d6 6-Carboxylic Acid Methyl Ester typically involves the incorporation of deuterium atoms into the Zolpidem molecule This can be achieved through various methods, including the use of deuterated reagents and solvents

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Zolpidem-d6 6-Carboxylic Acid Methyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazopyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted imidazopyridine derivatives.

Scientific Research Applications

Zolpidem-d6 6-Carboxylic Acid Methyl Ester is widely used in scientific research due to its stable isotope labeling. Some key applications include:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Zolpidem in the body.

    Metabolic Research: Helps in understanding the metabolic pathways and identifying metabolites of Zolpidem.

    Chemical Identification: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

    Environmental Studies: Employed in tracing the environmental fate and transport of Zolpidem.

Mechanism of Action

Zolpidem-d6 6-Carboxylic Acid Methyl Ester exerts its effects by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) via selective agonism at the benzodiazepine-1 receptor. This results in increased chloride conductance, neuronal hyperpolarization, inhibition of action potentials, and a decrease in neuronal excitability, leading to sedative and hypnotic effects.

Comparison with Similar Compounds

Similar Compounds

    Zolpidem: The non-deuterated form of Zolpidem-d6 6-Carboxylic Acid Methyl Ester.

    Zolpidem Tartrate: A salt form of Zolpidem used in pharmaceutical formulations.

    Zopiclone: Another sedative-hypnotic with a similar mechanism of action.

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as improved stability and the ability to trace the compound in complex biological systems.

Properties

CAS No.

1215767-20-6

Molecular Formula

C₂₀H₁₅D₆N₃O₃

Molecular Weight

357.44

Synonyms

3-[2-(Dimethylamino)-2-oxoethyl]-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-6-carboxylic Acid-d6 Methyl Ester

Origin of Product

United States

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